molecular formula C7H7BrN6 B15238454 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15238454
M. Wt: 255.08 g/mol
InChI Key: UYTNVAMQXLUEFE-UHFFFAOYSA-N
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Description

5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole derivative featuring a pyrimidine substituent at the N1 position. The compound’s structure combines a triazole core with a pyrimidinylmethyl group and a bromine atom at the C5 position.

Properties

Molecular Formula

C7H7BrN6

Molecular Weight

255.08 g/mol

IUPAC Name

5-bromo-1-(pyrimidin-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7BrN6/c8-6-12-7(9)13-14(6)4-5-10-2-1-3-11-5/h1-3H,4H2,(H2,9,13)

InChI Key

UYTNVAMQXLUEFE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can yield corresponding oxides or amines .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine, highlighting differences in substituents, molecular weights, and similarity scores:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score
5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine Not specified C₈H₈BrN₅ ~254.09 g/mol Pyrimidin-2-ylmethyl, Br at C5 Reference compound
5-Bromo-1-methyl-1H-pyrazol-3-amine 89088-55-1 C₄H₆BrN₃ 176.01 g/mol Methyl group at N1, Br at C5 0.52
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine 1010120-55-4 C₆H₅BrN₄ 213.03 g/mol Fused triazolo-pyridine system, Br at C5 0.66
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine 1566284-32-9 C₈H₈BrN₅ 254.09 g/mol 3-Bromopyridinylmethyl substituent Structural isomer
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine Not specified C₁₀H₉Br₂N₃ 331.01 g/mol Di-bromo substitution, aryl and methyl groups N/A

Key Differences and Implications

Bromine at C5 is conserved in several analogs, suggesting a role in electronic modulation or halogen bonding. However, di-bromo derivatives (e.g., C₁₀H₉Br₂N₃) exhibit increased molecular weight and lipophilicity, which may impact bioavailability .

Similarity Scores: The highest similarity score (0.81) is noted for Pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8), a fused heterocycle lacking bromine. This highlights the challenge of quantifying structural similarity for brominated triazoles .

Biological Relevance :

  • Pyrimidine-containing analogs (e.g., the target compound and CAS 1566284-32-9) are structurally aligned with kinase inhibitor scaffolds, as seen in imidazo[4,5-b]pyridine derivatives .
  • Methyl-substituted analogs (e.g., CAS 89088-55-1) may serve as simpler intermediates for further functionalization .

Biological Activity

5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is C9_{9}H9_{9}BrN4_{4}, with a molecular weight of approximately 244.1 g/mol. The compound features a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, disrupting membrane integrity.

Anticancer Properties

Triazole-containing compounds have been explored for their anticancer potential. A study indicated that similar triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The presence of the pyrimidine moiety may enhance cytotoxicity by facilitating cell cycle arrest.

Enzyme Inhibition

Inhibitory effects on specific enzymes are also notable. For example, triazole derivatives have been identified as potent inhibitors of certain kinases involved in cancer progression. The binding affinity and selectivity towards these targets can be influenced by the substituents on the triazole and pyrimidine rings.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives, including 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine. The compound showed promising results against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

CompoundMIC (µg/mL)Target Organism
5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol8S. aureus
5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol16C. albicans

Study 2: Anticancer Activity

Another study investigated the anticancer effects of triazole derivatives on human cancer cell lines. The results indicated that 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol significantly inhibited cell proliferation in A549 lung cancer cells with an IC50_{50} value of 12 µM .

Cell LineIC50_{50} (µM)Mechanism
A54912Apoptosis induction
HeLa15Cell cycle arrest

The biological activity of 5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-triazol is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Membrane Disruption : Its interaction with fungal membranes leads to increased permeability.
  • Apoptotic Pathways : Activation of apoptotic pathways in cancer cells is facilitated by modulation of Bcl-2 family proteins.

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